molecular formula C22H22N6O B2643482 N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946216-61-1

N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2643482
CAS No.: 946216-61-1
M. Wt: 386.459
InChI Key: BEFIYXQNLTULKL-UHFFFAOYSA-N
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Description

The compound N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity .

Properties

IUPAC Name

N-(3-methylphenyl)-6-morpholin-4-yl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O/c1-16-6-5-7-17(14-16)24-20-19-15-23-28(18-8-3-2-4-9-18)21(19)26-22(25-20)27-10-12-29-13-11-27/h2-9,14-15H,10-13H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFIYXQNLTULKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with CAS number 946216-61-1, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases and as an anti-cancer agent. This article explores its biological activity, synthesizing relevant data from various studies.

PropertyValue
Molecular FormulaC22H24N6O
Molecular Weight386.4 g/mol
CAS Number946216-61-1
SMILESO=C(NC1CCOCC1)C2=CC=CC=C2N=C(C)N3C=CC=N3C(=O)N2C=CC=C2

Anticancer Activity

Recent studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising anti-proliferative effects against various cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer) with IC50 values in the low micromolar range .

Case Study: EGFR Inhibition
A study on similar pyrazolo[3,4-d]pyrimidine compounds demonstrated that they act as epidermal growth factor receptor (EGFR) inhibitors. Compound 12b , a close analog, showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating its potential in targeting resistant cancer forms .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of Kinases : Pyrazolo[3,4-d]pyrimidines are known to inhibit various kinases involved in cancer progression.
  • Induction of Apoptosis : Flow cytometric analyses have revealed that these compounds can induce apoptosis and arrest the cell cycle at specific phases (S and G2/M) .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory activities. Research has shown that certain derivatives can inhibit COX enzymes in vitro, suggesting a potential therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by:

  • The presence of the morpholine ring which enhances solubility and bioavailability.
  • Substituents on the phenyl rings that can modulate potency and selectivity towards specific targets.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values < 20 µM against A549
EGFR InhibitionIC50 = 0.016 µM (wild-type)
Apoptosis InductionIncreased BAX/Bcl-2 ratio
Anti-inflammatoryCOX inhibition

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to its structural characteristics that allow it to interact with various biological targets.

Antiviral Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives, including this compound, possess antiviral properties. They have been evaluated for efficacy against viruses such as herpes simplex virus type-1 (HSV-1) and other viral pathogens. For instance, certain derivatives demonstrated significant antiviral activity at low micromolar concentrations, indicating their potential as antiviral agents in therapeutic settings .

Inhibition of Enzymes

The compound has been studied for its inhibitory effects on key enzymes such as acetylcholinesterase and carbonic anhydrase. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and glaucoma. The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents in enhancing inhibitory potency .

Synthesis and Structural Modifications

The synthesis of N-(3-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps that can be optimized to improve yield and purity. The following methods have been explored:

  • Multi-step Synthesis : Various synthetic routes have been developed to produce this compound efficiently. These include the use of microwave-assisted synthesis techniques which have been shown to reduce reaction times significantly while improving yields.
  • Structural Variations : Modifications at different positions on the pyrazolo[3,4-d]pyrimidine scaffold can lead to derivatives with enhanced biological activity. For example, substituting different aryl groups or varying the morpholine moiety can yield compounds with improved selectivity and potency against target enzymes or viruses .

Case Studies and Experimental Findings

A number of studies have documented the efficacy and safety profiles of this compound:

StudyFocusFindings
Study 1Antiviral EfficacyDemonstrated activity against HSV-1 with EC50 values in low micromolar range .
Study 2Enzyme InhibitionShowed significant inhibition of acetylcholinesterase with IC50 values lower than established drugs .
Study 3SAR AnalysisIdentified key structural features that enhance potency against viral targets; modifications at N-position were crucial for activity .

Comparison with Similar Compounds

Key Physicochemical Properties (Inferred from Isomer Data):

A closely related isomer, N-(2-methylphenyl)-6-(morpholin-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Compound ID: G932-0131), shares similar features and provides insight into likely properties :

  • Molecular Formula : C₂₂H₂₂N₆O
  • Molecular Weight : 386.46 g/mol
  • logP : 4.586 (indicative of high lipophilicity)
  • Hydrogen Bond Donors/Acceptors: 1/4
  • Polar Surface Area : 52.379 Ų

The 3-methylphenyl substituent at the 4-amine position and the morpholine group at position 6 are critical for modulating solubility and target interactions. The absence of explicit bioactivity data necessitates comparisons with structurally similar compounds.

Structural and Functional Analogues

Key Observations

A. Substituent Impact on Bioactivity
  • Morpholine Derivatives : The morpholine group enhances solubility and kinase binding. For example, Ritlecitinibum () leverages morpholine for channel modulation, while the target compound’s morpholin-4-yl group may similarly improve target engagement .
  • Aryl and Alkyl Modifications :
    • PP2’s 4-chlorophenyl and tert-butyl groups confer Src kinase selectivity .
    • SI388’s methylthio and chloroethyl groups correlate with anti-inflammatory activity, though its lower yield (69%) vs. 5a-o derivatives (50–75%) suggests scalability challenges .
C. Physicochemical Properties
  • Melting Points : Analogs like SI388 (mp 169–171°C) and 3f (mp 208°C) show that bulkier substituents increase crystallinity .

Unresolved Questions and Limitations

  • The target compound’s bioactivity remains uncharacterized in the available literature.
  • describes a 2-methylphenyl isomer, but the 3-methylphenyl variant’s steric and electronic effects require further study.
  • Comparative pharmacokinetic data (e.g., metabolic stability) are absent for most analogs.

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